molecular formula C13H16N2O2 B8285293 4-Methoxy-3-(piperidin-4-yloxy)benzonitrile

4-Methoxy-3-(piperidin-4-yloxy)benzonitrile

Cat. No. B8285293
M. Wt: 232.28 g/mol
InChI Key: DNIAOKUSLZWYIJ-UHFFFAOYSA-N
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Patent
US08088782B2

Procedure details

Tert-butyl 4-(5-cyano-2-methoxyphenoxy)piperidine-1-carboxylate (2, 39.31 g, 118.26 mmoles) was suspended in ethanol (155.53 g) and heated to 40° C. To this slurry was slowly added HCl (46.61 g, 573.04 mmoles). The mixture was heated to 60° C. and held for 3 hours. The reaction mixture was cooled to 20° C. and seed was charged initiating crystallisation. The resulting solid was isolated by filtration at 0° C., washed twice with ethanol (62.21 g) and then dried to give the title compound as the hydrochloride salt (29.84 g, 77% yield); 1H NMR (400 MHz, DMSO-d6) δ ppm 1.84 (m, 2H) 2.09 (m, 2H) 3.02 (ddd, J=12.7, 8.9, 3.4 Hz, 2H) 3.20 (m, 2H) 3.84 (s, 3H) 4.63 (tt, J=7.7, 3.6 Hz, 1H) 7.15 (d, J=8.5 Hz, 1H) 7.45 (dd, J=8.5, 1.9 Hz, 1H) 7.56 (d, J=1.9 Hz, 1H) 9.16 (br. s, 2H); Mass Spectrum: m/z (M+H)+ 233.2.
Quantity
39.31 g
Type
reactant
Reaction Step One
Name
Quantity
46.61 g
Type
reactant
Reaction Step Two
Quantity
155.53 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([O:23][CH3:24])=[C:7]([CH:22]=1)[O:8][CH:9]1[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]1)#[N:2].Cl>C(O)C>[CH3:24][O:23][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[CH:22][C:7]=1[O:8][CH:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
39.31 g
Type
reactant
Smiles
C(#N)C=1C=CC(=C(OC2CCN(CC2)C(=O)OC(C)(C)C)C1)OC
Step Two
Name
Quantity
46.61 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
155.53 g
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 20° C.
ADDITION
Type
ADDITION
Details
seed was charged
CUSTOM
Type
CUSTOM
Details
crystallisation
CUSTOM
Type
CUSTOM
Details
The resulting solid was isolated by filtration at 0° C.
WASH
Type
WASH
Details
washed twice with ethanol (62.21 g)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C=C(C#N)C=C1)OC1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 29.84 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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